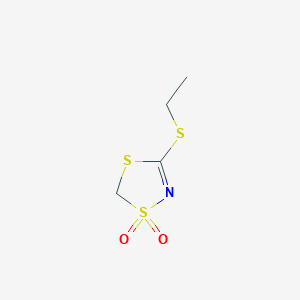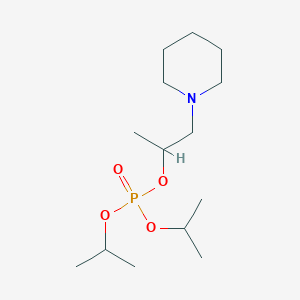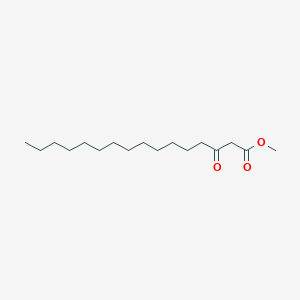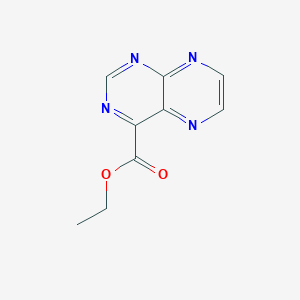
Oblongin-chlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oblongine has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Oblongine chloride, also known as Oblongine or CID 173713, is a type of isoquinoline . Isoquinolines are a class of organic compounds that have been found to interact with a variety of targets in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of a compound . .
Biochemische Analyse
Biochemical Properties
It is known that Oblongine chloride may have potential haemodynamic effects . It has been suggested that it can cause a dose-dependent reduction of systolic and diastolic blood pressure
Cellular Effects
Oblongine chloride has been shown to cause concentration-dependent relaxation of epinephrine-precontracted pulmonary artery . This effect was not affected by propranolol or by indomethacin but was significantly attenuated by pretreatment with ATP and potentiated by pretreatment with quinacrine . These findings suggest that Oblongine chloride may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that the compound can cause concentration-dependent relaxation of ileum . This effect is not blocked by propranolol, prazosin, or indomethacin, but is reduced by desensitization of the preparation by prior exposure to ATP
Temporal Effects in Laboratory Settings
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Dosage Effects in Animal Models
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Metabolic Pathways
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Transport and Distribution
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Subcellular Localization
It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oblongine can be synthesized through various chemical methods. One common approach involves the use of isoquinoline derivatives as starting materials. The synthesis typically includes steps such as methylation, hydroxylation, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of oblongine often involves the extraction of the compound from natural sources, such as the roots of Stephania tetrandra or the bark of Berberis oblonga . High-performance liquid chromatography (HPLC) is commonly used to isolate and purify oblongine from these plant extracts .
Analyse Chemischer Reaktionen
Types of Reactions
Oblongine undergoes various chemical reactions, including:
Oxidation: Oblongine can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in oblongine, leading to the formation of new compounds.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Vergleich Mit ähnlichen Verbindungen
Oblongine is unique among isoquinoline alkaloids due to its specific chemical structure and biological activities. Similar compounds include:
Tetrandrine: Another isoquinoline alkaloid with similar hypotensive and anti-inflammatory properties.
Fangchinoline: Known for its cardiovascular effects and structural similarity to oblongine.
Cyclanoline: Shares structural features with oblongine and exhibits comparable biological activities.
These compounds, while similar in structure, each have distinct properties and applications, highlighting the uniqueness of oblongine in scientific research and potential therapeutic uses.
Eigenschaften
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZOQWVMMYVBU-INIZCTEOSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208713 | |
| Record name | Oblongine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60008-01-7 | |
| Record name | Oblongine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oblongine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



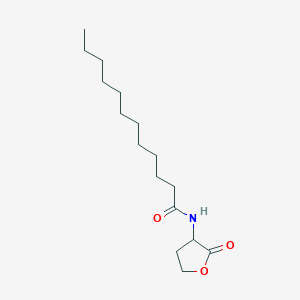

![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)

![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)
